6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid
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Overview
Description
6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid is a useful research compound. Its molecular formula is C12H7FN2O2S and its molecular weight is 262.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
A series of novel 2-aralkyl-5-substituted-6-(4'-fluorophenyl)-imidazo[2,1-b][1,3,4]thiadiazole derivatives were synthesized and evaluated for their anticancer potential. These compounds, particularly 4a, exhibited strong cytotoxicity against leukemia cells through apoptosis induction, suggesting their potential as chemotherapeutic agents (Karki et al., 2011). Additionally, new BRAF inhibitors with a 5-(pyrimidin-4-yl)imidazo[2,1-b]thiazole scaffold showed significant cytotoxic activity against colon cancer and melanoma cell lines, indicating their potential in cancer treatment (Abdel‐Maksoud et al., 2019).
Antimicrobial and Antituberculosis Activity
Compounds synthesized from 6-(4-bromophenyl)imidazo[2,1-b]thiazole-3-acetic acid hydrazide demonstrated promising antibacterial, antifungal, and antituberculosis activities. This highlights their potential as antimicrobial agents against various pathogens, including Mycobacterium tuberculosis (Güzeldemirci & Küçükbasmacı, 2010).
Anti-Inflammatory Agents
A study described the synthesis of imidazo[2,1-b][1,3]thiazine derivatives modified with 4-pyridinyloxyl moiety as potential anti-inflammatory agents. These compounds exhibited promising in vivo anti-inflammatory activity, suggesting their potential for further development as therapeutic agents (2022).
Structural and Synthetic Insights
Research on the crystal structure of related compounds, such as 6-(4-Fluorophenyl)-8-phenyl-2,3-dihydro-4H-imidazo[5,1-b][1,3]thiazin-4-one, provides valuable insights into their molecular conformations and potential interactions. Such structural knowledge is crucial for the design and synthesis of new compounds with improved biological activities (Gallagher et al., 2007).
Future Directions
The future directions for “6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid” and its derivatives could involve further exploration of their antitumor and antifungal activities . More research is needed to fully understand their mechanisms of action and potential therapeutic applications.
Mechanism of Action
Target of Action
Similar compounds, such as imidazothiazoles, have been found to have a broad range of targets due to their versatile molecular structure .
Mode of Action
It’s known that imidazothiazoles can interact with their targets in various ways, leading to different biological effects .
Biochemical Pathways
Imidazothiazoles have been found to impact a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Imidazothiazoles have been found to exhibit a variety of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Properties
IUPAC Name |
6-(2-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7FN2O2S/c13-8-4-2-1-3-7(8)9-5-15-10(11(16)17)6-18-12(15)14-9/h1-6H,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMOZVQMFVRHMCY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN3C(=CSC3=N2)C(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7FN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649280 |
Source
|
Record name | 6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90649280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
912770-16-2 |
Source
|
Record name | 6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90649280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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